Tucidinostat

HDAC inhibitor selectivity epigenetic drug profiling cancer cell signaling

Tucidinostat (Chidamide) is the only clinically approved, orally bioavailable, subtype-selective HDAC inhibitor. Unlike pan-inhibitors (vorinostat, belinostat) that cause dose-limiting toxicities from broad Class IIa inhibition, Tucidinostat's >300-fold selectivity window spares HDAC4/5/6/7/9. This translates to a manageable hematologic safety profile and convenient twice-weekly oral dosing. Procure for lymphoma and endocrine-resistant breast cancer models where defined target engagement is critical.

Molecular Formula C22H19FN4O2
Molecular Weight 390.4 g/mol
CAS No. 743438-44-0
Cat. No. B048606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTucidinostat
CAS743438-44-0
SynonymsN-(2-Amino-4-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propenyl]amino]methyl]benzamide;  (E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide
Molecular FormulaC22H19FN4O2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
InChIInChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
InChIKeySZMJVTADHFNAIS-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tucidinostat (Chidamide) CAS 743438-44-0: Subtype-Selective HDAC Inhibitor for PTCL and Breast Cancer Research


Tucidinostat (also known as Chidamide, HBI-8000, CS055) is an orally bioavailable benzamide-class histone deacetylase (HDAC) inhibitor with subtype selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10. It exhibits IC50 values of 95, 160, 67, and 78 nM for HDAC1, HDAC2, HDAC3, and HDAC10, respectively, with no activity against HDAC4/5/6/7/9 (IC50 >30 µM). [1] Tucidinostat is clinically approved in China and Japan for relapsed or refractory (R/R) peripheral T-cell lymphoma (PTCL), advanced breast cancer, and R/R adult T-cell leukemia-lymphoma (ATLL). [2]

Why Generic Substitution Fails: Tucidinostat's Subtype Selectivity and Oral Bioavailability Differentiate It from Pan-HDAC Inhibitors


HDAC inhibitors constitute a heterogeneous class with substantial differences in target selectivity, pharmacokinetic profiles, and clinical safety. Approved pan-HDAC inhibitors such as vorinostat, romidepsin, and belinostat inhibit a broad range of HDAC isoforms, which is associated with dose-limiting toxicities including severe fatigue, thrombocytopenia, and QTc prolongation that constrain their therapeutic window. [1] Tucidinostat is a subtype-selective benzamide-class inhibitor that spares Class IIa HDACs (HDAC4, 5, 6, 7, 9), thereby offering a distinct selectivity profile. [2] Additionally, tucidinostat is orally bioavailable with a longer half-life compared to other benzamide-type HDAC inhibitors, enabling convenient twice-weekly oral dosing in clinical practice. [3] These molecular and pharmacological distinctions preclude direct substitution with pan-HDAC inhibitors without altering target engagement, dosing feasibility, and the expected adverse event profile.

Tucidinostat Quantitative Differentiation: Head-to-Head Evidence for Procurement Decision Support


HDAC Subtype Selectivity: Tucidinostat Spares Class IIa HDACs, Unlike Pan-HDAC Inhibitors

Tucidinostat demonstrates a narrow subtype selectivity profile, potently inhibiting Class I HDACs (HDAC1/2/3) and Class IIb HDAC10 (IC50 range 67–160 nM), while exhibiting no measurable activity against Class IIa HDACs (HDAC4, 5, 6, 7, 9; all IC50 >30 µM). [1] In contrast, vorinostat and belinostat are pan-HDAC inhibitors that non-selectively target multiple HDAC classes including Class IIa enzymes. [2] This selectivity profile represents a fundamental pharmacological distinction that may contribute to differential cellular effects and the observed safety profile. [3]

HDAC inhibitor selectivity epigenetic drug profiling cancer cell signaling

Phase IIb PTCL Overall Response Rate: Tucidinostat Achieves 46% ORR with Notable Activity in AITL Subtype

In a multicenter Phase IIb study of 46 evaluable patients with R/R PTCL, tucidinostat 40 mg orally twice weekly achieved an overall response rate (ORR) of 46% (95% CI: 30.9–61.0), including 5 complete responses. [1] Within the angioimmunoblastic T-cell lymphoma (AITL) subgroup, tucidinostat demonstrated an ORR of 88% (7/8 patients; 2 CR, 5 PR). [2] Median progression-free survival was 5.6 months, median duration of response was 11.5 months, and median overall survival was 22.8 months. [3] This ORR compares favorably to pivotal trial data for pan-HDAC inhibitors in similar R/R PTCL populations, including romidepsin (25% ORR in pivotal Phase II, N=130) and belinostat (26% ORR in BELIEF study, N=120). [4]

peripheral T-cell lymphoma HDAC inhibitor efficacy hematologic malignancy

HR-Positive Advanced Breast Cancer: Tucidinostat Plus Exemestane Extends PFS by 3.6 Months vs. Exemestane Alone

In a randomized, double-blind, placebo-controlled Phase III trial (ACE study, NCT02482753) enrolling 365 postmenopausal patients with HR-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy, tucidinostat (30 mg orally twice weekly) plus exemestane (25 mg daily) achieved a median progression-free survival (PFS) of 7.4 months (95% CI: 5.5–9.2) compared to 3.8 months (95% CI: 3.7–5.5) with placebo plus exemestane. [1] The hazard ratio for disease progression or death was 0.755 (95% CI: 0.582–0.978; P=0.0336). [2] Objective response rate (ORR) was 18.4% in the tucidinostat arm vs. 9.1% in the placebo arm (P=0.026); clinical benefit rate (CBR) was 46.7% vs. 35.5% (P=0.034). [3] This represents the first demonstration of PFS benefit for an oral HDAC inhibitor in combination with endocrine therapy for advanced HR-positive breast cancer. [4]

hormone receptor-positive breast cancer endocrine therapy resistance HDAC inhibitor combination therapy

Grade ≥3 Hematologic Toxicity Profile: Tucidinostat Safety Data from Phase IIb PTCL Study

In the Phase IIb study of 55 patients with R/R PTCL receiving tucidinostat 40 mg orally twice weekly, the most common grade ≥3 adverse events were thrombocytopenia (51%), neutropenia (36%), lymphopenia (22%), and leukopenia (20%). [1] Importantly, most adverse events were manageable by supportive care and dose modification. [2] This hematologic toxicity profile differs from that of romidepsin, which is associated with QTc prolongation concerns, and from vorinostat, which carries significant fatigue and gastrointestinal toxicity burdens. [3] The pattern of predominantly hematologic adverse events with tucidinostat is consistent with its Class I HDAC selectivity profile. [4]

HDAC inhibitor safety hematologic toxicity adverse event management

Oral Bioavailability and Pharmacokinetic Stability: Tucidinostat Enables Twice-Weekly Dosing

Tucidinostat is an orally bioavailable benzamide-class HDAC inhibitor that exhibits greater metabolic stability and a longer half-life compared to other benzamide-type HDAC inhibitors. [1] The pharmacokinetic profile demonstrates dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC), indicating predictable systemic exposure with oral administration. [2] This pharmacokinetic profile supports twice-weekly (BIW) oral dosing in clinical protocols (40 mg BIW in PTCL studies; 30 mg BIW in breast cancer studies). [3] In contrast, romidepsin is administered intravenously, requiring clinic-based infusion visits. Vorinostat requires daily oral dosing due to its shorter half-life, which may impact patient adherence in research and clinical settings. [4]

oral HDAC inhibitor pharmacokinetics dosing convenience

Antiproliferative Activity: Tucidinostat Exhibits Broad Tumor Cell Line Inhibition with Selectivity Over Non-Cancerous Cells

Tucidinostat inhibits cell growth across a panel of 18 cancer cell lines with GI50 values ranging from 0.4 to 40 µM, demonstrating broad antiproliferative activity against diverse tumor types. [1] Specific GI50 values include: HL-60 (leukemia) 0.4±0.1 µM, U2OS (osteosarcoma) 2.0±0.6 µM, and LNCaP (prostate cancer) 4.0±1.2 µM. In contrast, tucidinostat shows no effect on the growth of non-cancerous CCC-HEK human fetal kidney cells or CCC-HEL human liver cells (GI50 >100 µM), indicating a favorable selectivity window between tumor and normal cells. [2] In vivo, tucidinostat (12.5, 25, and 50 mg/kg) reduces tumor growth in HCT-8, A549, BEL-7402, and MCF-7 mouse xenograft models. [3]

cancer cell line panel antiproliferative activity in vitro potency

Tucidinostat Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Subtype-Selective HDAC Inhibition in Epigenetic Profiling Studies

Investigators seeking a subtype-selective HDAC inhibitor that spares Class IIa isoforms should consider tucidinostat. With IC50 values of 95–160 nM for Class I HDACs and >30 µM for HDAC4/5/6/7/9, tucidinostat provides a well-characterized selectivity window (>300-fold) for studies examining Class I/IIb HDAC-specific biological effects without confounding Class IIa inhibition. [1] This selectivity profile contrasts with pan-HDAC inhibitors (vorinostat, belinostat) that broadly target multiple HDAC classes, and with Class I-selective romidepsin that requires intravenous administration. [2] Tucidinostat is therefore suitable for research applications requiring oral dosing and defined HDAC subtype engagement.

Preclinical Development in T-Cell Lymphoma and AITL-Focused Models

Research programs focused on peripheral T-cell lymphoma, particularly the angioimmunoblastic T-cell lymphoma (AITL) subtype, should prioritize tucidinostat based on its 46% ORR in Phase IIb studies and the remarkable 88% ORR observed in the AITL subgroup. [3] This efficacy profile, combined with a median duration of response of 11.5 months and median overall survival of 22.8 months, establishes tucidinostat as a reference HDAC inhibitor for PTCL research models. [4] The oral bioavailability and twice-weekly dosing schedule also facilitate chronic dosing studies in preclinical lymphoma models without the logistical constraints of daily oral or intravenous administration.

Endocrine Therapy Combination Studies in HR-Positive Breast Cancer Models

Investigators studying endocrine-resistant HR-positive, HER2-negative breast cancer should consider tucidinostat as a combination partner with endocrine therapy. The Phase III ACE trial demonstrated a 3.6-month PFS extension (7.4 vs. 3.8 months; HR=0.755, P=0.0336) when tucidinostat was added to exemestane. [5] With an ORR of 18.4% vs. 9.1% and CBR of 46.7% vs. 35.5%, tucidinostat provides a quantitatively validated approach for investigating epigenetic modulation to overcome endocrine resistance. [6] This evidence supports its use in preclinical breast cancer models examining HDAC inhibition as a strategy to restore endocrine sensitivity.

Comparative Toxicology and Safety Profiling of HDAC Inhibitors

Studies examining the relationship between HDAC subtype selectivity and adverse event profiles should include tucidinostat as a comparator with a well-defined safety signature. The Phase IIb PTCL study established that grade ≥3 adverse events with tucidinostat are predominantly hematologic (thrombocytopenia 51%, neutropenia 36%, lymphopenia 22%, leukopenia 20%), with manageable toxicity through supportive care and dose modification. [7] This hematologic-predominant profile differs from the QTc prolongation concerns associated with romidepsin and the fatigue/gastrointestinal toxicity pattern of vorinostat. [8] Tucidinostat thus serves as a reference compound for investigations linking HDAC isoform selectivity to distinct toxicity signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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